1-Methoxyoctane

Anesthetic potency Membrane partitioning Hydrogen bonding capacity

1-Methoxyoctane (methyl octyl ether, n-octyl methyl ether, C₉H₂₀O, MW 144.25 g/mol) is a linear dialkyl ether belonging to the homologous series of 1-methoxy-n-alkanes. It is a colorless, flammable liquid with a boiling point of 173.5 °C at 760 mmHg and a flash point of 49.3 °C.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 929-56-6
Cat. No. B1618030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyoctane
CAS929-56-6
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCCCCCOC
InChIInChI=1S/C9H20O/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3
InChIKeyRIAWWRJHTAZJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyoctane (CAS 929-56-6): Technical Baseline for Sourcing and Differentiation


1-Methoxyoctane (methyl octyl ether, n-octyl methyl ether, C₉H₂₀O, MW 144.25 g/mol) is a linear dialkyl ether belonging to the homologous series of 1-methoxy-n-alkanes. It is a colorless, flammable liquid with a boiling point of 173.5 °C at 760 mmHg and a flash point of 49.3 °C . Its physicochemical profile places it at the midpoint of the industrially relevant C₆–C₁₂ methoxyalkane continuum, with a log P (estimated) of 3.50 and water solubility of approximately 81.6 mg/L at 25 °C [1]. The compound is distinguished from shorter-chain (e.g., 1-methoxyhexane) and longer-chain (e.g., 1-methoxydecane) analogs by a specific combination of volatility, lipophilicity, and hydrogen-bonding characteristics that are consequential for solvent selection, synthetic intermediate utility, and natural product authentication.

Why 1-Methoxyoctane Cannot Be Replaced by Adjacent Homologs Without Performance Consequence


The 1-methoxy-n-alkane series exhibits a steep, nonlinear dependency of key properties—water solubility, vapor pressure, flash point, and partition coefficients—on chain length. A shift of just two methylene units (e.g., from 1-methoxyhexane to 1-methoxyoctane) reduces water solubility by nearly one order of magnitude (726.2 → 81.6 mg/L) and raises the flash point from ~20 °C to 49.3 °C, altering both handling safety classification and solvent evaporation profiles [1][2]. Conversely, moving to 1-methoxydecane raises the boiling point by 42 °C and drops vapor pressure by roughly 4.5-fold, which can preclude its use in processes requiring moderate-temperature distillation recovery. A published direct comparison of four n-octane derivatives further demonstrates that head-group chemistry alone—independent of chain length—can alter membrane anesthetic potency by more than 11-fold (ED₅₀ from 5.5 to >100 mM) [3]. These data establish that neither a shorter-chain homolog nor a same-chain-length alternative bearing a different functional group can be assumed to perform interchangeably with 1-methoxyoctane in applications where phase partitioning, volatility, or biological inertness are design-critical.

Quantitative Differentiation Evidence for 1-Methoxyoctane Versus Closest Analogs


Anesthetic Membrane Potency: 11-Fold Lower Than 1-Octanol, 2-Fold Lower Than 1-(2-Methoxyethoxy)octane

In a direct head-to-head study, the anesthetic potency of four n-octane derivatives was measured using the tadpole righting reflex assay and expressed as effective millimolar concentration in membrane (ED₅₀M). 1-Methoxyoctane exhibited an ED₅₀M of 61 mM, compared to 5.5 mM for 1-octanol, 28 mM for 1-(2-methoxyethoxy)octane, and >100 mM for 1-chlorooctane [1]. Since the aliphatic chain length was held constant across all four compounds, the 11.1-fold potency difference between 1-octanol and 1-methoxyoctane is attributable exclusively to the head-group hydrogen-bonding capacity—specifically, the replacement of the –OH donor with a –OCH₃ acceptor eliminates H-bond donation, drastically reducing membrane restructuring activity [1].

Anesthetic potency Membrane partitioning Hydrogen bonding capacity Tadpole righting reflex assay

Catalytic Cracking Selectivity: 83% Yield of 1-Octene with 94–96% Conversion on γ-Al₂O₃

1-Methoxyoctane serves as the penultimate intermediate in the Dow commercial process for producing 1-octene from butadiene via telomerization–hydrogenation–cracking. In a detailed study of the cracking step, a γ-Al₂O₃ catalyst with large pore size and pore volume achieved a 1-octene yield of 83% with 1-methoxyoctane conversion of 94–96% under conditions of WHSV = 1–3/h and temperature = 280–330 °C [1]. In contrast, when 1-methoxyoctane was cracked over an unmodified γ-alumina in a comparative patent example, conversion reached only 80% with selectivity to all octenes of merely 66% at 330 °C, and selectivity to the desired linear 1-octene was substantially lower [2]. The NOVA Chemicals patent further demonstrates that with ammonia-modified γ-alumina, 1-octene selectivity can exceed 95% at conversions above 80%, with quantitative recovery demonstrated (99.8% conversion, 97.1% selectivity to octenes at optimized conditions) [3]. This establishes 1-methoxyoctane as a uniquely positioned intermediate: no other methoxyalkane homolog can yield 1-octene upon cracking, and the process selectivity is tunable through catalyst modification.

Catalytic cracking 1-Octene production γ-Alumina catalyst Butadiene telomerization route

Physical Property Continuum: Water Solubility Drops 8.9-Fold, Flash Point Rises 25 °C Relative to 1-Methoxyhexane

A systematic cross-homolog comparison of experimentally determined and EPI Suite-estimated properties across the C₇, C₉, and C₁₁ 1-methoxyalkanes reveals quantitatively graded differentiation [1][2]. Boiling point increases from 125.9 °C (1-methoxyhexane, C₇) to 173.5 °C (1-methoxyoctane, C₉) to 215.2 °C (1-methoxydecane, C₁₁), while flash point climbs from 21.0 °C to 49.3 °C to 72.9 °C. Vapor pressure at 25 °C decreases sharply across the series: 14.5 → 1.7 → 0.38 mmHg. Lipophilicity (log Kow) increases from 2.52 → 3.50 → 4.49, and water solubility plummets from 726.2 → 81.6 → 8.83 mg/L [1][2]. The topological polar surface area (TPSA) remains constant at ~9.2 Ų across the series, and all three compounds share zero H-bond donor count, indicating that the observed property shifts arise purely from incremental hydrocarbon chain elongation [3]. 1-Methoxyoctane occupies a 'sweet spot': flash point above the 37.8 °C threshold for Class II combustible liquid classification under US OSHA, yet with sufficient volatility for evaporative solvent recovery.

Physicochemical property comparison Homologous series Volatility Safety classification

Natural Occurrence in Boswellia occulta: 3.6–8.6% in Essential Oil, a Rare Authenticated Aliphatic Methyl Ether in Nature

GC-MS and GC-FID analysis of essential oils hydrodistilled directly from 12 individual Boswellia occulta trees in Somaliland revealed that all samples were dominated by methyl ethers (34.5–62.6% of total oil), with 1-methoxydecane present at 26.6–47.9% and 1-methoxyoctane at 3.6–8.6% [1]. This finding is phylogenetically significant because aliphatic methyl ethers are extremely rare among natural products; 1-methoxyalkanes had previously been suspected of being synthetic contaminants when detected in commercial frankincense samples [2]. The natural origin was confirmed by fractionation, synthesis of the complete homologous series, and structural analysis [2]. In contrast, 1-methoxyhexane—despite also being a fragrance ingredient—has not been reported in Boswellia species and is known as a synthetic product (Diola®, IFF) [2]. 1-Methoxyoctane thus serves as a chemotaxonomic marker that differentiates B. occulta from all other Boswellia species (B. sacra, B. carteri, B. frereana), which are dominated instead by monoterpenes (α-pinene, limonene, sabinene, etc.) [1].

Natural product authentication Boswellia essential oil Chemotaxonomic marker GC-MS quantification

Hydrogen Bonding Capacity: Zero H-Bond Donors and TPSA of 9.2 Ų Define a Distinct Solvation Profile Versus Alcohols and Glycol Ethers

1-Methoxyoctane possesses zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of only 9.20–9.23 Ų [1]. This contrasts sharply with the same-chain-length alcohol 1-octanol, which has one H-bond donor, one H-bond acceptor, and a TPSA of 20.23 Ų [2], and with 1-(2-methoxyethoxy)octane, which introduces additional ether oxygen acceptors. The functional consequence of this reduced hydrogen-bonding capacity was demonstrated quantitatively: in the tadpole membrane assay, 1-methoxyoctane was 11.1-fold less potent than 1-octanol at restructuring membrane hydrogen belts, directly confirming that the –OCH₃ head group engages far less with hydrogen-bonding strata than the –OH group [3]. In practical solvent terms, 1-methoxyoctane behaves as a non-polar, aprotic ether with a predicted log Kow of 3.50 [4], miscible with non-polar solvents (hexane, chloroform, toluene) but with limited water solubility (81.6 mg/L) [4]. This positions it between volatile non-polar solvents (e.g., hexane) and higher-boiling polar aprotic solvents (e.g., DMF, DMSO), offering a unique evaporation and polarity profile for coatings, inks, and adhesive formulations [5].

Hydrogen bonding Solvent selection Polar surface area Non-polar ether

Proven Application Scenarios for 1-Methoxyoctane Grounded in Comparative Evidence


Intermediate in 1-Octene Production via the Butadiene Telomerization–Hydrogenation–Cracking Route

1-Methoxyoctane is the irreplaceable hydrogenation product of 1-methoxy-2,7-octadiene in the Dow commercial process for 1-octene. Hydrogenation over 0.3% Pd/γ-Al₂O₃ at 80 °C and 15 bar achieves virtually 100% yield of the saturated ether [1]. Subsequent cracking over modified γ-Al₂O₃ delivers 1-octene with >95% selectivity at >80% conversion . No other methoxyalkane homolog can serve this role, as the C₈ olefin produced is structurally dictated by the C₈ ether precursor. Procurement of 1-methoxyoctane for this application should mandate purity ≥99% to avoid side reactions during catalytic cracking.

Non-Bioactive Extraction Solvent in Pharmaceutical and Natural Product Processing

With an anesthetic membrane ED₅₀ of 61 mM—11-fold lower potency than 1-octanol—1-methoxyoctane offers a quantifiably reduced risk of biological interference when used as an extraction or partitioning solvent in pharmaceutical manufacturing [1]. Its moderate boiling point (173.5 °C) enables recovery by distillation without the extreme temperatures required for 1-methoxydecane (215 °C), while its higher flash point (49.3 °C) reduces the safety burden compared to 1-methoxyhexane (21 °C). The predicted ready biodegradability (Biowin5: 0.6312, Biowin6: 0.7857) further supports its consideration in processes where solvent losses to the environment are a concern.

Chemotaxonomic Marker for Authentication of Boswellia occulta Frankincense Essential Oils

The confirmed natural occurrence of 1-methoxyoctane at 3.6–8.6% exclusively in Boswellia occulta—and its complete absence from B. sacra, B. carteri, and B. frereana—makes it a definitive GC-MS marker compound for species authentication [1]. Analytical laboratories and quality control departments in the essential oil and natural products industry should specify 1-methoxyoctane as a required analyte when verifying the botanical origin of frankincense oils. The co-quantification of 1-methoxydecane (26.6–47.9%) provides a cross-validation reference point.

Non-Polar Aprotic Co-Solvent for Coatings, Inks, and Adhesive Formulations Requiring Zero H-Bond Donation

With zero H-bond donors, a TPSA of only 9.2 Ų, and complete miscibility with non-polar organic solvents, 1-methoxyoctane fills a formulation niche between volatile hydrocarbons (e.g., hexane) and higher-boiling polar aprotic solvents (e.g., NMP, DMF) [1]. Its flash point of 49.3 °C places it in a safer flammability category than 1-methoxyhexane, while its vapor pressure of 1.7 mmHg at 25 °C provides slower evaporation than hexane but faster than 1-methoxydecane, offering formulators a tunable volatility profile . The absence of H-bond donation is critical in polyurethane and epoxy systems where protic solvents would compete with isocyanate or epoxide curing reactions.

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